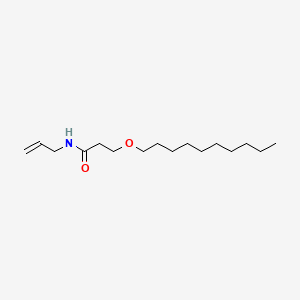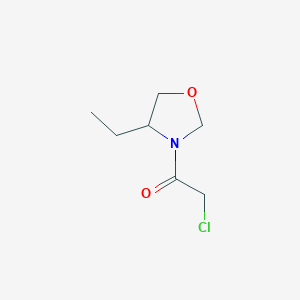
3-decoxy-N-prop-2-enylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-decoxy-N-prop-2-enylpropanamide is an organic compound with the molecular formula C₁₆H₃₁NO₂ and a molecular weight of 269.423 g/mol . It is also known by its systematic name, 3-(decyloxy)-N-(2-propenyl)propanamide . This compound is characterized by the presence of a decyloxy group attached to a propanamide backbone, with an allyl group (prop-2-enyl) attached to the nitrogen atom.
準備方法
The synthesis of 3-decoxy-N-prop-2-enylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Decyloxy Intermediate: The decyloxy group can be introduced through the reaction of decanol with an appropriate halogenated compound, such as 3-chloropropanoyl chloride, under basic conditions to form 3-decyloxypropanoyl chloride.
Amidation Reaction: The 3-decyloxypropanoyl chloride is then reacted with allylamine (prop-2-enylamine) to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
3-decoxy-N-prop-2-enylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-decoxy-N-prop-2-enylpropanamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-decoxy-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The decyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated processes .
類似化合物との比較
3-decoxy-N-prop-2-enylpropanamide can be compared with other similar compounds, such as:
3-decyloxypropanamide: Lacks the allyl group, which may result in different reactivity and biological activity.
N-prop-2-enylpropanamide: Lacks the decyloxy group, which may affect its lipophilicity and membrane interactions.
3-decoxy-N-methylpropanamide: Contains a methyl group instead of an allyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the decyloxy and allyl groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
54889-73-5 |
|---|---|
分子式 |
C16H31NO2 |
分子量 |
269.42 g/mol |
IUPAC名 |
3-decoxy-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C16H31NO2/c1-3-5-6-7-8-9-10-11-14-19-15-12-16(18)17-13-4-2/h4H,2-3,5-15H2,1H3,(H,17,18) |
InChIキー |
QBPBMGLZVZXCLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)







![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)

